2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile
Overview
Description
2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including amino, bromo, ethyl, thienyl, and dicarbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with a thienyl derivative, which undergoes bromination to introduce the bromo group. Subsequent steps involve the introduction of amino and dicarbonitrile groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can modify the functional groups, such as converting the bromo group to a hydrogen atom.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways depend on the context of its application, such as its role in a biochemical assay or therapeutic intervention.
Comparison with Similar Compounds
Similar Compounds
- 2,6-diamino-4-(4-bromo-5-methyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile
- 2,6-diamino-4-(4-chloro-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile
- 2,6-diamino-4-(4-bromo-5-ethyl(3-thienyl))-4H-thiin-3,5-dicarbonitrile
Uniqueness
2,6-diamino-4-(4-bromo-5-ethyl(2-thienyl))-4H-thiin-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,6-diamino-4-(4-bromo-5-ethylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S2/c1-2-9-8(14)3-10(19-9)11-6(4-15)12(17)20-13(18)7(11)5-16/h3,11H,2,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKQWUSXUHDHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C2C(=C(SC(=C2C#N)N)N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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